molecular formula C9H12O B14460813 2-Methyl-5-(2-methylprop-1-en-1-yl)furan CAS No. 74304-09-9

2-Methyl-5-(2-methylprop-1-en-1-yl)furan

Cat. No.: B14460813
CAS No.: 74304-09-9
M. Wt: 136.19 g/mol
InChI Key: RJPWSIRQTPWXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(2-methylprop-1-en-1-yl)furan (IUPAC name: 2-methyl-5-[(1E)-1-propen-1-yl]furan) is a furan derivative with the molecular formula C₈H₁₀O and a molecular weight of 122.167 g/mol (monoisotopic mass: 122.073165). Structurally, it features a furan ring substituted with a methyl group at position 2 and a (1E)-1-propenyl group (an alkenyl substituent) at position 5 . The compound is characterized by its stereospecific double bond configuration (E-isomer), which influences its physicochemical properties, including volatility, reactivity, and interactions in biological systems.

This compound is synthesized via modifications of furan precursors, such as 5-methylfurfural, through Grignard reactions or catalytic processes, as seen in related furan derivatives . While its direct applications are less documented, structurally similar furans are prevalent in natural products (e.g., honey volatiles) and synthetic chemistry (e.g., Hashmi-Phenol synthesis) .

Properties

CAS No.

74304-09-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-5-(2-methylprop-1-enyl)furan

InChI

InChI=1S/C9H12O/c1-7(2)6-9-5-4-8(3)10-9/h4-6H,1-3H3

InChI Key

RJPWSIRQTPWXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures and results in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-methylprop-1-en-1-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-Methyl-5-(2-methylprop-1-en-1-yl)furan has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylprop-1-en-1-yl)furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular mechanisms depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Boiling Point (°C) LogP (Octanol-Water) Solubility (mg/mL)
This compound ~175 (estimated) 2.3 0.5 (water)
2-Methyl-5-(methylthio)furan 68–70 1.8 1.2 (water)
Herboxide (major isomer) 210–215 2.9 0.1 (water)

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-5-(2-methylprop-1-en-1-yl)furan, and how can purity be optimized?

  • Methodology : Radical cyclization mediated by manganese(III) acetate dihydrate is a common approach. For example, 2-methyl-5-[(E)-2-phenylvinyl]furan analogs are synthesized via Mn(III)-mediated reactions using 1,3-dicarbonyl compounds and alkenes. Post-synthesis purification via column chromatography or preparative TLC is critical, with characterization by 1H^1H-NMR, 13C^{13}C-NMR, and HMBC to confirm structural integrity .
  • Optimization : Adjusting stoichiometric ratios of reactants and reaction time (e.g., 6–12 hours under reflux) can improve yield. Monitoring by LC/MS ensures intermediates are tracked.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H-NMR identifies substituents (e.g., methyl groups at δ 1.8–2.1 ppm; furan protons at δ 6.2–6.5 ppm). 13C^{13}C-NMR confirms carbonyl and alkene carbons. HMBC resolves connectivity in complex substituents .
  • IR : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) validate functional groups.
  • GC–qMS : Quantifies trace impurities and monitors reaction progress .

Advanced Research Questions

Q. How can discrepancies in NMR data interpretation arise during structural elucidation?

  • Challenges : Overlapping signals (e.g., furan protons vs. alkene protons) or dynamic effects (e.g., rotamers) may obscure assignments.
  • Resolution :

  • Use 2D-NMR (COSY, NOESY) to resolve coupling patterns and spatial proximity .
  • Compare experimental 13C^{13}C-NMR shifts with computational predictions (DFT calculations) for ambiguous carbons .
    • Case Study : In photocyclization studies of furan-based diarylethenes, NMR data contradictions were resolved by analyzing time-dependent spectra under UV/vis irradiation .

Q. What mechanistic insights explain the compound’s reactivity in photocyclization reactions?

  • Mechanism : The furan moiety in 1,2-bis(2-methyl-5-substituted-furan-3-yl)-perfluorocyclopentene undergoes reversible [4π+4π] electrocyclization under UV light, forming a closed-ring isomer. Thiosemicarbazone side-chains enhance gold surface binding, enabling real-time monitoring via conductance measurements .
  • Kinetics : Picosecond transient absorption spectroscopy reveals cyclization rates (e.g., k=1.2×1010s1k = 1.2 \times 10^{10} \, \text{s}^{-1}) and quantum yields (Φ = 0.45–0.65) .

Q. How can analytical platforms address contradictions in metabolite correlation studies involving this compound?

  • Integrative Approach : Combine GC–qMS (for volatile metabolites) and NMR (for polar metabolites). For example, in cancer metabolomics, 2-methyl-5-(methylthio)-furan showed a correlation coefficient >0.6 between urine and tissue samples only when analyzed via dual-platform integration .
  • Data Reconciliation : Use orthogonal partial least squares discriminant analysis (OPLS-DA) to model R²Y >0.88 and Q² >0.81, ensuring robust separation of metabolic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.